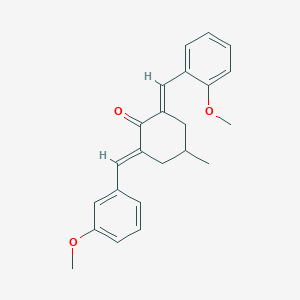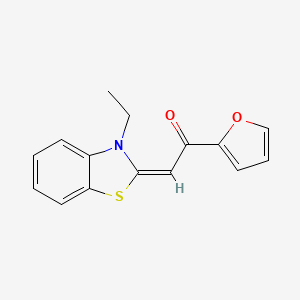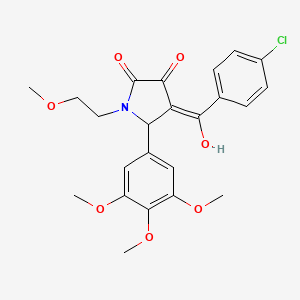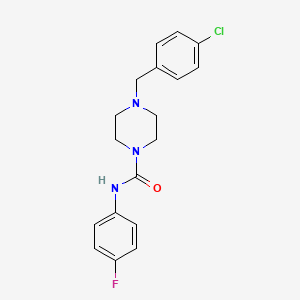![molecular formula C17H19N3O5S B5312168 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as MPAO, is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation. Additionally, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. In neurons, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In immune cells, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of biomedical research. However, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of new derivatives with improved properties. Additionally, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide could be further studied for its potential applications in cancer therapy, neuroprotection, and inflammation, as well as in other fields of biomedical research.
Synthesemethoden
The synthesis of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide involves several steps, including the reaction of 4-methoxybenzenecarboximidamide with methyl(phenylsulfonyl)chloride, followed by the reaction with N-methylglycine methyl ester. The resulting compound is then treated with sodium hydride and dimethylformamide to yield 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide. This synthesis method has been optimized to produce high yields of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide with good purity.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has shown potential applications in various fields of biomedical research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-20(26(22,23)15-6-4-3-5-7-15)12-16(21)25-19-17(18)13-8-10-14(24-2)11-9-13/h3-11H,12H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRTXMJEROQZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC=C(C=C1)OC)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC=C(C=C1)OC)\N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)

![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)


![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)